Parp10/15-IN-3 is a selective inhibitor targeting the enzymes PARP10 and PARP15, which are part of the poly(ADP-ribose) polymerase family involved in various cellular processes, including DNA repair and stress responses. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, by modulating pathways related to cellular stress and apoptosis.
Parp10/15-IN-3 is classified as a small organic molecule with the chemical formula C15H18N2O3. It is synthesized through multi-step organic synthesis techniques that involve various chemical reactions to form its active structure. The compound is designed to inhibit the activity of its target enzymes effectively, thereby interfering with their role in cellular processes.
The synthesis of Parp10/15-IN-3 typically involves the following steps:
The molecular structure of Parp10/15-IN-3 can be represented as follows:
Data regarding its 3D structure can be obtained from databases such as PubChem, where detailed information about its conformation and spatial arrangement is available .
Parp10/15-IN-3 participates in various chemical reactions:
Common reagents for these reactions include:
Parp10/15-IN-3 exerts its effects primarily by inhibiting the activities of PARP10 and PARP15. These enzymes are crucial for the ADP-ribosylation of target proteins involved in DNA repair mechanisms and cellular stress responses:
The physical properties of Parp10/15-IN-3 include:
Chemical properties include reactivity under various conditions:
Parp10/15-IN-3 has several potential applications in scientific research and clinical settings:
PARP10/15-IN-3 (Compound 8a) binds the nicotinamide (NI) subpocket within PARP10's catalytic domain through its 2,3-dihydrophthalazine-1,4-dione (DHP) core. This scaffold mimics the nicotinamide moiety of NAD⁺, forming π-π stacking interactions with conserved tyrosine residues (Tyr564 and Tyr795 in human PARP10) that typically coordinate the nicotinamide ring of NAD⁺ [1] [6]. The inhibitor's phenethyloxy side chain extends into the adenosine subpocket (ADE site), engaging in hydrophobic interactions with residues like Ile885 and Leu889. Crystallographic studies reveal that the DHP oxygen atoms form hydrogen bonds with conserved serine and glycine residues (Ser768 and Gly767) in the catalytic loop, displacing the catalytic water molecule essential for NAD⁺ hydrolysis [6] [9]. This binding mode results in competitive inhibition with NAD⁺, evidenced by an IC₅₀ of 0.14 µM for PARP10 (Table 1).
Table 1: Enzymatic Inhibition Profile of PARP10/15-IN-3
Target | IC₅₀ (μM) | Assay Type | Selectivity vs. PARP1 |
---|---|---|---|
PARP10 | 0.14 | Biochemical (ADP-ribosylation) | >100-fold |
PARP15 | 0.40 | Biochemical (ADP-ribosylation) | >80-fold |
PARP1 | >20 | Biochemical (PAR formation) | Reference |
TNKS2 | >10 | Biochemical (PAR formation) | >50-fold |
Data compiled from biochemical assays using full-length recombinant proteins and NAD⁺ as substrate [2] [4] [9].
Although PARP15 (ARTD7) shares 45% sequence identity in its catalytic domain with PARP10, structural nuances enable selective dual targeting. PARP10/15-IN-3 binds PARP15 (IC₅₀ = 0.40 µM) by exploiting a shallower ADE pocket compared to PARP10. The phenethyloxy group occupies a subpocket lined by Phe519 and Trp532 in PARP15, residues absent in PARP10. Molecular dynamics simulations indicate that PARP15's D-loop adopts a more open conformation, accommodating the inhibitor's hydrophobic substituents without steric clashes [6] [9]. Crucially, the conserved glycine hinge residue (Gly889 in PARP10 vs. Gly624 in PARP15) maintains hydrogen bonding with the DHP core, preserving high-affinity binding across both enzymes. However, subtle differences in electrostatic potential near the ADE site explain the 2.9-fold lower potency for PARP15 versus PARP10 [4] [6].
Table 2: Key Binding Pocket Features of PARP10 vs. PARP15
Structural Feature | PARP10 | PARP15 | Role in Inhibitor Binding |
---|---|---|---|
Nicotinamide Pocket Size | Compact (~350 ų) | Compact (~330 ų) | DHP core anchoring |
Key H-Bond Residues | Ser768, Gly767, Tyr564 | Ser598, Gly624, Tyr526 | NAD⁺ competitive inhibition |
ADE Pocket Lining | Ile885, Leu889 (Hydrophobic) | Phe519, Trp532 (Aromatic) | Phenethyloxy group accommodation |
D-loop Flexibility | Moderate | High | Adaptive pocket expansion |
Based on X-ray crystallography and mutagenesis studies [1] [3] [6].
The catalytic H–Y–Φ triad (His-Tyr-Hydrophobic residue) defines mono-ADP-ribosyltransferase (mono-ART) specificity and is exploited by PARP10/15-IN-3 for selective inhibition. PARP10 and PARP15 possess H–Y–I and H–Y–L triads, respectively, contrasting with the H–Y–E motif of poly-ARTs like PARP1. The hydrophobic Φ residue (Ile in PARP10, Leu in PARP15) creates a steric block that prevents catalytic glutamate positioning required for poly-ADP-ribose elongation [3] [7]. PARP10/15-IN-3 leverages this topology:
PARP10/15-IN-3 enters cells and reverses PARP10-induced apoptosis with an EC₅₀ of 1.5 µM in HeLa cells, as measured by colony formation assays [2] [4]. This rescue phenotype validates on-target engagement and functional inhibition of endogenous PARP10. Mechanistically, PARP10 regulates PCNA-dependent translesion synthesis (TLS) during DNA replication stress. By inhibiting PARP10-mediated MARylation of PCNA, PARP10/15-IN-3 disrupts the recruitment of error-prone TLS polymerases (e.g., Polη), leading to:
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